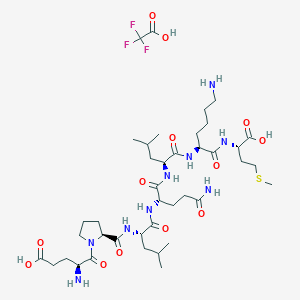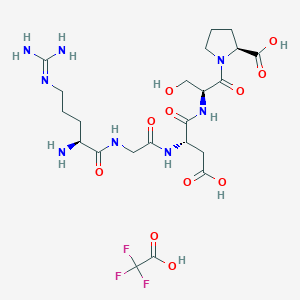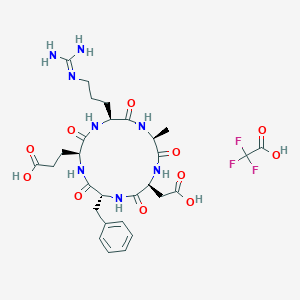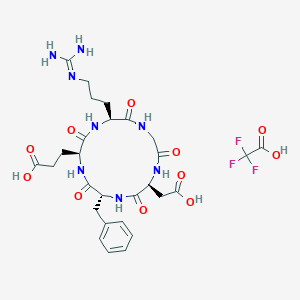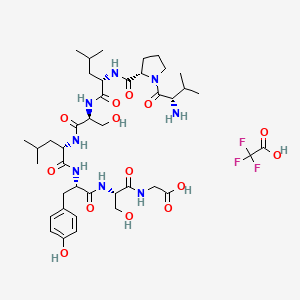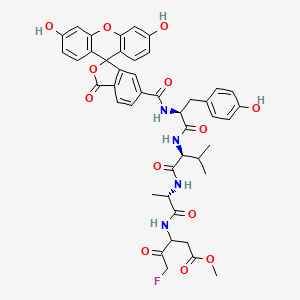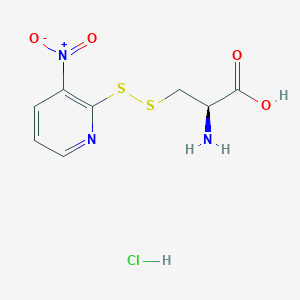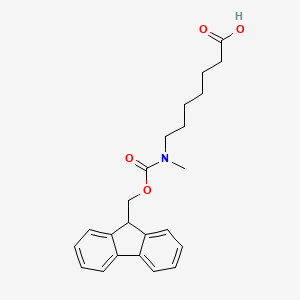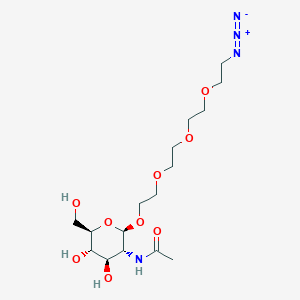
Fmoc-L-Lys(DMACA)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Lys(DMACA)-OH is a derivative of the amino acid lysine. It is a water-soluble, white crystalline powder that is used in synthetic organic chemistry for the synthesis of peptides and peptidomimetics. Fmoc-L-Lys(DMACA)-OH is an important tool for biochemists and pharmaceutical researchers. It is used in the synthesis of peptides and peptidomimetics and is an important intermediate in the production of novel peptide-based drugs.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. It is used in peptide synthesis and as an intermediate in the production of peptide-based drugs. It is also used in the study of protein-protein interactions and in the development of novel therapeutic agents. It is also used in the study of enzyme inhibition and in the development of novel enzyme inhibitors.
Wirkmechanismus
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, however, it is believed to act as a linker molecule in the formation of peptides and peptidomimetics. It is also believed to be involved in the formation of protein-protein interactions and in the development of novel therapeutic agents.
Biochemical and Physiological Effects
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. Its biochemical and physiological effects are not fully understood, however, it is believed to be involved in the formation of peptides and peptidomimetics, protein-protein interactions, and the development of novel therapeutic agents. It is also believed to be involved in the inhibition of enzymes and in the development of novel enzyme inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-L-Lys(DMACA)-OH has several advantages and limitations when used in lab experiments. The advantages include its stability in aqueous solutions, its ability to be used in a variety of chemical reactions, and its low cost. The limitations include its low solubility in organic solvents, its susceptibility to hydrolysis, and its potential to form insoluble polymers.
Zukünftige Richtungen
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that has a variety of potential future applications. These include its potential use in the development of novel peptide-based drugs, its potential use in the study of protein-protein interactions, its potential use in the development of novel enzyme inhibitors, its potential use in the development of novel therapeutic agents, and its potential use in the study of enzyme inhibition. Additionally, the molecule can be used in the development of novel peptide-based drugs and in the study of protein-protein interactions. Furthermore, the molecule can be used in the development of novel therapeutic agents and in the study of enzyme inhibition. Finally, the molecule can be used in the development of novel enzyme inhibitors and in the study of enzyme inhibition.
Synthesemethoden
Fmoc-L-Lys(DMACA)-OH is synthesized from the amino acid lysine. The synthesis involves the reaction of lysine with a protected form of DMACA. The protected form of DMACA is reacted with lysine in the presence of a base and a catalyst. The reaction yields Fmoc-L-Lys(DMACA)-OH as the product.
Eigenschaften
IUPAC Name |
(2S)-6-[[2-[7-(dimethylamino)-2-oxochromen-4-yl]acetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O7/c1-37(2)22-14-15-23-21(18-32(39)44-30(23)19-22)17-31(38)35-16-8-7-13-29(33(40)41)36-34(42)43-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h3-6,9-12,14-15,18-19,28-29H,7-8,13,16-17,20H2,1-2H3,(H,35,38)(H,36,42)(H,40,41)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIXMIVPQTMAT-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(DMACA)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

